Sartorypyrone A

Description

This compound has been reported in Aspergillus tsunodae and Aspergillus felis with data available.

produced by Neosartorya fischeri FO-5897.; structure in first source

Structure

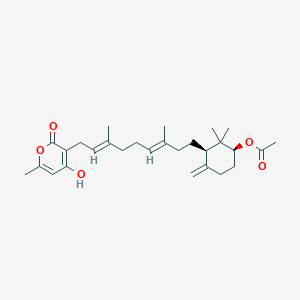

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURTFXVMLMCFA-GISJPLNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Sartorypyrone A: A Technical Guide to its Elucidation in Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have been invaluable in drug discovery and development. Among these, the meroterpenoids, natural products of mixed polyketide and terpenoid origin, represent a class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery of Sartorypyrone A, a meroterpenoid produced by Aspergillus species. The elucidation of its biosynthetic pathway was made possible through a combination of bioinformatics, heterologous expression, and detailed chemical analysis, showcasing a powerful strategy for unlocking the chemical potential of fungi.

Identification of the Sartorypyrone Biosynthetic Gene Cluster (BGC)

The journey to this compound's discovery in Aspergillus fumigatus began with the bioinformatic analysis of its genome. A previously uncharacterized biosynthetic gene cluster (BGC), designated the "spy" cluster, was identified. This cluster was predicted to encode the enzymatic machinery necessary for the synthesis of a meroterpenoid. The spy BGC is comprised of six contiguous genes essential for sartorypyrone biosynthesis.

Heterologous Expression: Activating a Silent Pathway

Many fungal BGCs remain silent under standard laboratory conditions, their metabolic products thus remaining unknown. To overcome this, the spy BGC from A. fumigatus was heterologously expressed in the model fungal host, Aspergillus nidulans.[1] This technique involves transferring the gene cluster into a host organism that has been engineered for efficient production and secretion of secondary metabolites. This "refactoring" of the biosynthetic pathway in a clean genetic background allowed for the production and subsequent identification of the sartorypyrones.[1][2]

Experimental Workflow for Heterologous Expression and Discovery

The overall workflow for the discovery of this compound and its related compounds is a multi-step process that combines genetic engineering with analytical chemistry.

Figure 1: Experimental workflow for the discovery of this compound.

The Sartorypyrone Biosynthetic Pathway

Through a series of targeted gene deletions within the heterologously expressed spy cluster, the function of each gene was elucidated, leading to the proposed biosynthetic pathway for this compound. The pathway begins with the synthesis of the polyketide, triacetic acid lactone (TAL), by the polyketide synthase SpyA.

Figure 2: The proposed biosynthetic pathway of this compound.

Quantitative Data

The heterologous expression of the spy BGC in A. nidulans led to the identification of 12 sartorypyrone-related compounds, including this compound and D. While precise yields can vary between fermentation batches, the following table summarizes the key products identified.

| Compound | Class | Notes |

| This compound | Monocyclic Meroterpenoid | Acetylated derivative of Sartorypyrone D. |

| Sartorypyrone D | Monocyclic Meroterpenoid | A key intermediate in the biosynthesis of this compound. |

| Sartorypyrone F | Bicyclic Meroterpenoid | A novel compound discovered through this pathway. |

| Sartorypyrone G | Bicyclic Meroterpenoid | A novel acetylated meroterpenoid. |

| Triacetic Acid Lactone (TAL) | Polyketide | The initial polyketide backbone of the sartorypyrones. |

Note: Specific mg/L yields for this compound from this specific study are not publicly available. However, similar heterologous expression systems in A. nidulans have reported yields in the range of 1-10 mg/L for other secondary metabolites.[3]

Biological Activity

While extensive biological profiling of this compound is ongoing, preliminary studies and the activities of related pyrone-containing compounds suggest potential therapeutic applications. The following table summarizes known biological activities of similar compounds, providing a basis for future investigation of this compound.

| Compound Class | Biological Activity | Reported Values (for related compounds) | Reference |

| α-Pyrone Derivatives | Antibacterial | MIC values ranging from 12.5 to 100 µg/ml against various bacterial strains. | [4] |

| α-Pyrone Derivatives | Antifungal | MIC values ranging from 12.5 to 100 µg/ml against various fungal strains. | [4] |

| Pyranone Derivatives | Anticancer (Cytotoxicity) | IC50 values in the range of 20-50 µM against various cancer cell lines. | [5] |

Note: The presented values are for related compounds and not specifically for this compound. They serve as an indication of the potential bioactivity of this class of molecules.

Putative Regulatory Network

The expression of secondary metabolite gene clusters in Aspergillus is a tightly regulated process, often controlled by global regulatory proteins and signaling pathways that respond to environmental cues. While the specific transcription factors that directly regulate the spy gene cluster are yet to be fully elucidated, the expression is likely influenced by well-characterized global regulators such as LaeA and VeA. These proteins form a velvet complex that plays a crucial role in coordinating secondary metabolism with fungal development.

Figure 3: A putative signaling pathway for the regulation of sartorypyrone production.

Detailed Experimental Protocols

Heterologous Expression of the spy BGC in A. nidulans

-

Vector Construction: The genes of the spy BGC were amplified from A. fumigatus genomic DNA. Each gene was placed under the control of an inducible promoter (e.g., alcA) in an A. nidulans expression vector.

-

Protoplast Transformation: The expression vectors were introduced into protoplasts of a specially engineered A. nidulans strain. This strain has had several of its own major BGCs deleted to reduce background metabolites, thereby simplifying the detection of new compounds.

-

Selection and Verification: Transformed colonies were selected based on nutritional markers. Successful integration of the spy BGC was confirmed by PCR.

Fermentation and Extraction

-

Inoculation: A spore suspension of the engineered A. nidulans strain was used to inoculate a liquid fermentation medium.

-

Cultivation: The culture was incubated for a specified period (typically 5-7 days) under conditions that induce the expression of the spy genes.

-

Extraction: The mycelium and culture broth were separated. The secondary metabolites were extracted from both fractions using an organic solvent (e.g., ethyl acetate). The organic extracts were then dried and concentrated.

Compound Purification and Characterization

-

Chromatography: The crude extract was subjected to flash chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual sartorypyrone compounds.

-

Structural Elucidation: The structures of the purified compounds were determined using a combination of spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the chemical structure and stereochemistry.

-

Microcrystal Electron Diffraction (MicroED): To confirm the relative and absolute stereochemistry of the molecules.

-

Conclusion and Future Perspectives

The discovery of this compound and the elucidation of its biosynthetic pathway in Aspergillus fumigatus through heterologous expression in Aspergillus nidulans exemplifies a powerful approach for natural product discovery. This strategy not only allows for the identification of novel compounds from previously silent gene clusters but also provides a platform for biosynthetic pathway engineering to create novel analogs with potentially improved therapeutic properties. Further investigation into the biological activities of this compound and its derivatives is warranted and holds promise for the development of new drug leads in areas such as oncology and infectious diseases. The detailed methodologies and findings presented in this guide offer a valuable resource for researchers in the field of natural product chemistry and drug development.

References

- 1. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-sartorypyrone-biosynthetic-pathway - Ask this paper | Bohrium [bohrium.com]

- 3. Chlorohydroaspyrones A and B, antibacterial aspyrone derivatives from the marine-derived fungus Exophiala sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp. IMCASMF180035 - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Sartorypyrone A in Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sartorypyrone A, a meroterpenoid with antibacterial properties, is a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. The elucidation of its biosynthetic pathway has been achieved through the heterologous expression of a cryptic biosynthetic gene cluster, designated the spy BGC, in the model fungus Aspergillus nidulans. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic steps, and the chemical intermediates involved. It includes a summary of the key enzymes and their functions, a proposed biosynthetic pathway, and detailed experimental methodologies for the core experiments that led to these discoveries.

The Sartorypyrone Biosynthetic Gene Cluster (spy BGC)

The biosynthesis of sartorypyrones in A. fumigatus is orchestrated by a contiguous six-gene cluster, the spy BGC.[1][2][3] This cluster was identified through bioinformatic analysis and its function was confirmed by heterologous expression in A. nidulans.[1][4] The genes within the spy BGC and their putative functions are summarized in Table 1. The gene cluster is conserved and collinear between different A. fumigatus isolates, such as Af293 and A1163.[4]

Table 1: Genes of the Sartorypyrone Biosynthetic Gene Cluster (spy BGC) in Aspergillus fumigatus

| Gene | Locus ID (Af293) | Proposed Function |

| spyA | Afu8g02360 | Non-reducing polyketide synthase (NR-PKS) |

| spyB | Afu8g02370 | Geranylgeranyl diphosphate synthase |

| spyC | Afu8g02380 | Prenyltransferase |

| spyD | Afu8g02390 | Terpene cyclase |

| spyE | Afu8g02400 | FAD-dependent monooxygenase |

| spyF | Afu8g02410 | Putative hydrolase |

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound and related compounds begins with the synthesis of triacetic acid lactone (TAL) by the polyketide synthase SpyA.[1][4] This is followed by a series of enzymatic modifications, including prenylation, cyclization, and oxidation, carried out by the other enzymes in the spy BGC. The heterologous expression of the entire spy BGC in A. nidulans led to the identification of 12 products, including seven previously uncharacterized compounds.[1][4]

The key steps in the proposed biosynthetic pathway are:

-

Polyketide Synthesis: The non-reducing polyketide synthase, SpyA , synthesizes triacetic acid lactone (TAL).[1][4]

-

Prenylation: The geranylgeranyl diphosphate synthase, SpyB , likely produces the geranylgeranyl pyrophosphate (GGPP) precursor. The prenyltransferase, SpyC , then attaches the geranylgeranyl moiety to TAL.

-

Cyclization: The terpene cyclase, SpyD , catalyzes the cyclization of the prenylated intermediate.[4]

-

Oxidation and Rearrangement: The FAD-dependent monooxygenase, SpyE , is proposed to be involved in subsequent oxidative modifications, leading to the formation of the pyrone ring. The role of the putative hydrolase, SpyF , is yet to be fully elucidated but may be involved in the final steps or in the formation of related metabolites.

A diagram of the proposed biosynthetic pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound in A. fumigatus.

Quantitative Data

While the groundbreaking study on the heterologous expression of the spy BGC identified a dozen compounds, specific quantitative yields for each metabolite from the fermentation process were not reported in a tabular format.[1][4] The identification and structural elucidation were the primary focus. However, the study did confirm the production of these compounds through detailed analysis of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a combination of cutting-edge molecular biology and analytical chemistry techniques. Below are detailed methodologies for the key experiments.

Heterologous Expression of the spy BGC in Aspergillus nidulans

The spy BGC from A. fumigatus was heterologously expressed in an A. nidulans host strain engineered for reduced background secondary metabolite production.[1][4]

Protocol:

-

Strain Selection: An A. nidulans strain with deletions of major native biosynthetic gene clusters is used to minimize background metabolites.

-

Gene Amplification and Cloning: Each of the six genes (spyA-F) from the spy BGC is amplified from A. fumigatus genomic DNA using high-fidelity DNA polymerase.

-

Vector Construction: The amplified genes are individually cloned into expression vectors under the control of an inducible promoter, such as the alcA promoter, which is induced by ethanol.

-

Fungal Transformation: The expression constructs are introduced into A. nidulans protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Verification: Transformants are selected on appropriate media, and the integration of the expression cassettes is verified by PCR and sequencing.

-

Gene Expression and Metabolite Extraction: Verified transformants are grown in minimal medium with an inducing agent (e.g., ethanol) to induce the expression of the spy genes. After a period of growth, the culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: The crude extract is analyzed by HRESIMS and NMR to identify the produced sartorypyrones and their intermediates.

Caption: Workflow for heterologous expression of the spy BGC.

Gene Deletion for Pathway Interrogation

Targeted gene deletions within the heterologously expressed spy BGC were instrumental in elucidating the function of individual enzymes and identifying biosynthetic intermediates.[4]

Protocol:

-

Construct Design: A deletion cassette is designed to replace the target gene (e.g., spyD) with a selectable marker (e.g., a gene conferring resistance to an antibiotic). The cassette includes homologous flanking regions upstream and downstream of the target gene to facilitate homologous recombination.

-

Cassette Amplification: The deletion cassette is assembled and amplified by fusion PCR.

-

Transformation: The amplified cassette is transformed into the A. nidulans strain carrying the complete spy BGC.

-

Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. Successful gene replacement is confirmed by diagnostic PCR and Southern blot analysis.

-

Metabolite Profiling: The gene deletion mutant is cultivated under inducing conditions, and the metabolite profile is analyzed by HRESIMS and compared to the strain expressing the full BGC to identify accumulated intermediates or shunt products.

Signaling Pathways and Regulation

The regulation of the spy BGC in its native host, A. fumigatus, is not yet fully understood. The biosynthesis of secondary metabolites in fungi is typically controlled by a complex network of regulators, including pathway-specific transcription factors and global regulators that respond to environmental cues. The spy BGC in A. fumigatus does not appear to contain a pathway-specific transcription factor.[5] Therefore, its expression is likely controlled by global regulators of secondary metabolism, such as LaeA and VeA, which are known to control the expression of many silent biosynthetic gene clusters in Aspergillus species. Further research is needed to uncover the specific signaling pathways that govern the production of this compound in A. fumigatus.

Caption: Hypothetical regulation of the spy BGC in A. fumigatus.

Conclusion

The elucidation of the this compound biosynthetic pathway in Aspergillus fumigatus through heterologous expression represents a significant advancement in our understanding of fungal secondary metabolism. This knowledge provides a foundation for the potential bioengineering of novel sartorypyrone analogs with improved therapeutic properties. Future research will likely focus on the intricate regulatory networks controlling the spy BGC, which could lead to strategies for enhancing the production of these bioactive compounds. The detailed experimental approaches outlined in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.

References

- 1. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examining the Evolution of the Regulatory Circuit Controlling Secondary Metabolism and Development in the Fungal Genus Aspergillus | PLOS Genetics [journals.plos.org]

- 4. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Genetic Blueprint for Sartorypyrone A: A Technical Guide to Biosynthetic Gene Cluster Identification

For Immediate Release

This technical guide provides an in-depth overview of the methodologies employed in the identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing Sartorypyrone A, a meroterpenoid natural product. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, fungal genetics, and drug development.

Introduction

Sartorypyrones are a class of meroterpenoid compounds with reported antibacterial activities.[1] Understanding their biosynthesis at a genetic level is crucial for enabling synthetic biology approaches to produce novel analogs and improve yields. This guide focuses on the 'spy' biosynthetic gene cluster from the pathogenic fungus Aspergillus fumigatus, the elucidation of which was achieved through a combination of heterologous expression and targeted gene deletion.[2]

Data Presentation: Sartorypyrone Biosynthesis Metabolites

The heterologous expression of the spy gene cluster in Aspergillus nidulans and subsequent gene deletion experiments led to the identification and characterization of 12 metabolites, including this compound and several novel compounds.[2] The structural data for key intermediates and final products are summarized below. This data is critical for the structural elucidation of compounds produced during pathway engineering efforts.

Table 1: Key Metabolites Identified from the spy Biosynthetic Gene Cluster

| Compound Name | Molecular Formula | Key Structural Features | Producing Strain (in A. nidulans) |

| Sartorypyrone F (1) | Not specified | Bicyclic meroditerpenoid | Full spy BGC expression strain |

| Sartorypyrone D (2) | Not specified | Monocyclic meroterpenoid | Full spy BGC expression strain |

| This compound (3) | C28H40O5 | Acetylated monocyclic meroterpenoid | Full spy BGC expression strain |

| Sartorypyrone G (4) | Not specified | Acetylated bicyclic meroterpenoid | Full spy BGC expression strain |

| Sartorypyrone E (7) | Not specified | Uncyclized prenylated polyketide | ΔspyD mutant |

| Epoxygeranylgeranyl-triacetate lactone (8) | Not specified | Epoxide-containing uncyclized intermediate | ΔspyD mutant |

| Farnesyl-TAL derivatives (9-11) | Not specified | Shunt products from FPP precursor | ΔspyE mutant |

| Triacetic Acid Lactone (TAL) (12) | C6H6O3 | Polyketide core | spyA expression strain; detected in ΔspyF |

Note: Detailed NMR data for these compounds are available in the supplementary information of the source publication (Lin et al., 2023, Chemical Science).[2]

Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the primary literature for the identification and characterization of the spy gene cluster.[2][3]

Heterologous Expression of the spy Biosynthetic Gene Cluster in Aspergillus nidulans

This protocol outlines the expression of a cryptic BGC from a pathogenic fungus in a model host organism, a key strategy for activating silent gene clusters.

Objective: To express the A. fumigatus spy BGC in an A. nidulans host strain engineered for low background secondary metabolite production.

Materials:

-

Aspergillus fumigatus Af293 genomic DNA

-

Aspergillus nidulans host strain (e.g., a genetic dereplication strain with reduced background metabolites)

-

Expression vectors with inducible promoters (e.g., alcA promoter)

-

PCR reagents (high-fidelity DNA polymerase, primers)

-

Restriction enzymes and DNA ligase (or Gibson Assembly/Yeast Recombinational Cloning reagents)

-

Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

-

Transformation reagents (PEG, CaCl2)

-

Selective growth media

Procedure:

-

BGC Identification: Identify the putative spy BGC in the A. fumigatus Af293 genome (loci Afu8g02350–Afu8g02440) using bioinformatics tools.

-

Gene Amplification: Amplify each gene of the spy cluster (spyA, spyB, spyC, spyD, spyE, spyF) from A. fumigatus gDNA using high-fidelity PCR. Design primers to include appropriate restriction sites or overhangs for cloning.

-

Vector Construction: Clone each amplified gene into an expression vector under the control of an inducible promoter (e.g., alcA(p)). This process is often done sequentially or using multiplex fusion PCR.

-

Host Strain Protoplast Preparation: Grow the A. nidulans host strain in liquid culture. Harvest the mycelia and treat with protoplasting enzymes to remove the cell wall.

-

Transformation: Introduce the expression constructs into the prepared A. nidulans protoplasts using PEG-mediated transformation.

-

Selection and Regeneration: Plate the transformed protoplasts on selective regeneration medium. Select for successful transformants based on marker genes present on the expression vectors.

-

Expression and Metabolite Analysis: Inoculate positive transformants into induction medium (e.g., containing an inducer for the alcA promoter). After a suitable incubation period, extract secondary metabolites from the culture broth and mycelium for analysis by HPLC-MS.

Targeted Gene Deletion in the Heterologous Host

This protocol is essential for determining the function of individual genes within the biosynthetic pathway.

Objective: To create single-gene deletion mutants of the spy BGC in the A. nidulans expression strain to identify pathway intermediates.

Materials:

-

A. nidulans strain expressing the full spy BGC

-

Gene deletion cassettes (e.g., using a split-marker approach with a selectable marker like hygromycin resistance)

-

PCR reagents

-

Protoplasting and transformation reagents

Procedure:

-

Construct Design: For each target gene (e.g., spyD, spyE, spyF), design a deletion cassette. A common method is the split-marker strategy, where two fragments of a selectable marker are fused to the 5' and 3' flanking regions of the target gene, respectively.

-

Cassette Amplification: Generate the deletion cassettes using fusion PCR.

-

Transformation and Selection: Transform the A. nidulansspy-expression strain with the deletion cassettes for the target gene. Select for transformants on a medium corresponding to the selectable marker (e.g., hygromycin). Successful homologous recombination will replace the target gene with the functional marker.

-

Verification: Confirm successful gene deletion in the transformants using diagnostic PCR and/or Southern blotting.

-

Metabolite Profiling: Culture the confirmed deletion mutants under inducing conditions. Extract and analyze their metabolite profiles using HPLC-MS to identify accumulated intermediates or shunt products. For example, deletion of spyD (terpene cyclase) led to the accumulation of uncyclized intermediates Sartorypyrone E and epoxygeranylgeranyl-triacetate lactone.

Analytical Chemistry for Metabolite Identification

Objective: To separate, detect, and structurally elucidate the metabolites produced by the engineered fungal strains.

Apparatus and Conditions:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier like formic acid or acetic acid to improve peak shape.

-

Detection: Diode Array Detector (DAD) for UV-Vis spectra and a mass spectrometer.

-

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

Ionization Mode: ESI positive or negative mode.

-

Analysis: Used to obtain accurate mass measurements for molecular formula determination of the parent ions and their fragments.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Analyses: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on purified compounds.

-

Purpose: To determine the precise chemical structure and relative stereochemistry of the isolated metabolites.

-

-

Microcrystal Electron Diffraction (MicroED):

-

Purpose: Used to determine the absolute and relative stereochemistry of novel compounds that can be crystallized, such as Sartorypyrone F.

-

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the identification of the this compound biosynthetic gene cluster.

Caption: Proposed biosynthetic pathway for this compound and related compounds.

Caption: Experimental workflow for BGC identification and pathway elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

Sartorypyrone A: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Sartorypyrone A: From Chemical Identity to Biological Activity

This technical guide provides an in-depth overview of this compound, a meroterpenoid natural product with promising biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological effects, and the experimental methodologies used for its characterization.

Chemical Identification

This compound is a fungal metabolite produced by species of the genus Aspergillus, including Aspergillus fischeri.[1][2] Its chemical identity is defined by the following International Union of Pure and Applied Chemistry (IUPAC) names and CAS number:

-

IUPAC Name:

Quantitative Biological Activity

This compound has demonstrated notable bioactivity in several key areas of therapeutic interest, including oncology and infectious diseases. The following table summarizes the available quantitative data on its efficacy.

| Biological Activity | Assay Type | Cell Line/Organism | Metric | Value | Reference |

| Anticancer | Sulforhodamine B (SRB) Assay | MCF-7 (Breast Cancer) | GI₅₀ | 46.3 µM | [3] |

| Anticancer | Sulforhodamine B (SRB) Assay | NCI-H460 (Lung Cancer) | GI₅₀ | 37.3 µM | [3] |

| Anticancer | Sulforhodamine B (SRB) Assay | A375-C5 (Melanoma) | GI₅₀ | 21.5 µM | [3] |

| Antibacterial | Broth Microdilution | Multidrug-resistant Staphylococcus aureus | MIC | 32 µg/mL | [3] |

| Antibiofilm | Crystal Violet Assay | Staphylococcus aureus | Biofilm Reduction | Mass Reduction | [3] |

| Antibiofilm | Crystal Violet Assay | Bacillus subtilis | Biofilm Reduction | Mass Reduction | [3] |

Experimental Protocols

This section details the generalized experimental methodologies employed to ascertain the biological activities of this compound.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The anticancer activity of this compound is determined by the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.[6][7][8]

-

Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at an appropriate density and incubated to allow for cell attachment.[6]

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).[9]

-

Cell Fixation: The cells are fixed in situ by the addition of cold trichloroacetic acid (TCA) and incubated at 4°C for 1 hour.[7]

-

Staining: The plates are washed to remove the TCA, and the cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[6]

-

Washing: Unbound dye is removed by washing with 1% acetic acid.[6]

-

Solubilization and Absorbance Measurement: The bound SRB dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at approximately 510-540 nm using a microplate reader.[6][10] The GI₅₀ value, the concentration that inhibits cell growth by 50%, is then calculated.

Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) of this compound against bacterial strains is determined using the broth microdilution method.[11][12][13]

-

Preparation of Inoculum: A standardized bacterial inoculum is prepared from a fresh culture to a specific cell density (e.g., McFarland 0.5 standard).[12]

-

Serial Dilution: this compound is serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.[14]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[11]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][12]

Antibiofilm Activity: Crystal Violet Assay

The ability of this compound to inhibit biofilm formation is quantified using the crystal violet assay.[15][16]

-

Biofilm Formation: Bacterial cultures are grown in 96-well plates in the presence of varying concentrations of this compound to allow for biofilm formation.[17]

-

Washing: After an incubation period, the planktonic (free-floating) bacteria are removed by gently washing the wells.[17]

-

Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.[16]

-

Washing: Excess stain is removed by washing with water.[16]

-

Quantification: The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured at approximately 550-590 nm.[16][17] A reduction in absorbance in the presence of this compound indicates antibiofilm activity.

Biosynthesis of this compound

Recent studies have elucidated the biosynthetic pathway of sartorypyrones in Aspergillus fumigatus, identifying a dedicated biosynthetic gene cluster (BGC), designated as the spy BGC.[18][19][20]

References

- 1. A Timeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From Characterization to Future Perspectives [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 9. zellx.de [zellx.de]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. ableweb.org [ableweb.org]

- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal violet staining protocol | Abcam [abcam.com]

- 18. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Researchers shed light on how one deadly pathogen makes its chemicals | EurekAlert! [eurekalert.org]

- 20. sciencedaily.com [sciencedaily.com]

Fungal Meroterpenoids: A Technical Guide to Isolation, Characterization, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Fungal meroterpenoids represent a structurally diverse and biologically significant class of natural products. These hybrid molecules, derived from both terpenoid and polyketide or other biosynthetic pathways, exhibit a wide array of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the core aspects of fungal meroterpenoid research, with a focus on data presentation, detailed experimental protocols, and visualization of key processes.

Chemical Diversity and Biological Activities of Fungal Meroterpenoids

Fungi, including species from the genera Penicillium, Aspergillus, Ganoderma, and Stachybotrys, are prolific producers of meroterpenoids.[1][2] These compounds have demonstrated a variety of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[2][3][4] Several meroterpenoids have shown potent activity against various cancer cell lines, while others exhibit significant inhibition of inflammatory mediators.[3][5][6]

Data Presentation: Bioactivity of Selected Fungal Meroterpenoids

The following tables summarize the quantitative bioactivity data for a selection of recently reported fungal meroterpenoids.

Table 1: Cytotoxic Activity of Fungal Meroterpenoids

| Compound | Fungal Source | Cell Line | IC₅₀ (µM) | Reference |

| Penimeroterpenoid A | Penicillium sp. | A549 | Moderate | [5] |

| Penimeroterpenoid A | Penicillium sp. | HCT116 | Moderate | [5] |

| Penimeroterpenoid A | Penicillium sp. | SW480 | Moderate | [5] |

| Aspergienynes O and P | Aspergillus sp. GXNU-Y85 | HeLa | 16.6 - 45.4 | [1][7] |

| Aspergienynes O and P | Aspergillus sp. GXNU-Y85 | A549 | 16.6 - 45.4 | [1][7] |

| Stachybotrychromene A | Stachybotrys chartarum DSMZ 12880 | HepG2 | 73.7 | [8][9] |

| Stachybotrychromene B | Stachybotrys chartarum DSMZ 12880 | HepG2 | 28.2 | [8][9] |

| Penicidone E | Penicillium sp. YT2019-3321 | PATU8988T | 11.4 | [10] |

| Talarine L | Talaromyces sp. HMT-8 | PTP1B | 1.74 | [4] |

| Talarine P | Talaromyces sp. HMT-8 | PTP1B | 3.03 | [4] |

Table 2: Anti-inflammatory Activity of Fungal Meroterpenoids

| Compound | Fungal Source | Assay | Target | Effect | Reference |

| Chizhiene A | Ganoderma lucidum | Western Blot | iNOS | Dose-dependent inhibition | [3][11] |

| Chizhiene C | Ganoderma lucidum | Western Blot | iNOS | Dose-dependent inhibition | [3][11] |

| Chizhiene A | Ganoderma lucidum | Greiss Reagent Test | NO Production | Inhibition | [3][11] |

| Chizhiene C | Ganoderma lucidum | Greiss Reagent Test | NO Production | Inhibition | [3][11] |

| Aspermeroterpene A | Aspergillus terreus GZU-31-1 | LPS-induced RAW 264.7 cells | NO Production | Significant inhibition | [12] |

| Aspermeroterpene B | Aspergillus terreus GZU-31-1 | LPS-induced RAW 264.7 cells | NO Production | Significant inhibition | [12] |

| Aspermeroterpene C | Aspergillus terreus GZU-31-1 | LPS-induced RAW 264.7 cells | NO Production | Significant inhibition | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of fungal meroterpenoids, from isolation and structure elucidation to bioactivity assessment.

Fungal Cultivation and Extraction

Objective: To cultivate the fungal strain and extract the secondary metabolites, including meroterpenoids.

Methodology:

-

Fungal Strain and Cultivation:

-

The desired fungal strain (e.g., Stachybotrys chartarum DSMZ 12880) is maintained on a suitable medium, such as Potato Dextrose Agar (PDA), at 4°C.[8]

-

Seed cultures are prepared by inoculating a liquid medium (e.g., Potato Dextrose Broth) and incubating on a shaker at 150 rpm and 25°C for 3 days in the dark.[8]

-

For large-scale cultivation, solid rice medium is often used. The medium is autoclaved and then inoculated with the seed culture.[13]

-

The production culture is incubated for a specified period (e.g., 3 weeks) at a controlled temperature (e.g., 25°C).[8]

-

-

Extraction:

Isolation and Purification

Objective: To isolate individual meroterpenoids from the crude extract.

Methodology:

-

Initial Fractionation:

-

Purification:

-

The fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the compounds of interest.

-

Fractions containing the target compounds are further purified using semi-preparative or preparative HPLC on a reversed-phase column (e.g., C18).[8][14]

-

A gradient of solvents such as methanol-water or acetonitrile-water is employed to achieve separation.[14]

-

The purity of the isolated compounds is confirmed by analytical HPLC.

-

Structure Elucidation

Objective: To determine the chemical structure of the isolated meroterpenoids.

Methodology:

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Chiroptical Spectroscopy:

Cytotoxicity Assays

Objective: To evaluate the cytotoxic effects of the isolated meroterpenoids on cancer cell lines.

Methodology (Resazurin Reduction Assay): [8]

-

Cell Culture:

-

Human cancer cell lines (e.g., HepG2) are maintained in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., 0.1–100 µM) and incubated for a specified period (e.g., 24 hours).[8]

-

A positive control (e.g., saponin) and a vehicle control (e.g., DMSO) are included.[8]

-

After incubation, a resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.

-

The fluorescence or absorbance is measured using a microplate reader.

-

Cell viability is calculated as the percentage of the control, and the IC₅₀ value is determined.

-

Anti-inflammatory Assays

Objective: To assess the anti-inflammatory potential of the isolated meroterpenoids.

Methodology (Nitric Oxide Production Assay): [3][11][15]

-

Cell Culture:

-

Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with FBS and antibiotics.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

The cells are pre-treated with non-toxic concentrations of the test compounds for 1-2 hours.[15]

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.[15]

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated in the dark at room temperature for 10-15 minutes.[15]

-

The absorbance at 540 nm is measured, and the concentration of nitrite is determined using a sodium nitrite standard curve.[15]

-

Methodology (Western Blot Analysis for iNOS and COX-2): [3][11]

-

Cell Treatment and Lysis:

-

RAW 264.7 cells are treated with the test compounds and/or LPS as described above.

-

After treatment, the cells are washed with PBS and lysed with a suitable lysis buffer.

-

-

Protein Quantification and Electrophoresis:

-

The protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Anti-inflammatory signaling pathway modulated by fungal meroterpenoids.

Experimental Workflow Diagram

Caption: Experimental workflow for bioactivity-guided isolation of meroterpenoids.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel polycyclic meroterpenoids with protein tyrosine phosphatase 1B inhibitory activity isolated from desert-derived fungi Talaromyces sp. HMT-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stachybotrychromenes A-C: novel cytotoxic meroterpenoids from Stachybotrys sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

Sartorypyrone A: A Fungal Meroterpenoid at the Crossroads of Pathogenesis and Therapeutics

An In-depth Technical Guide on the Fungal Secondary Metabolite Sartorypyrone A

Abstract

This compound is a meroterpenoid secondary metabolite, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. Produced by fungi of the genus Aspergillus, including the opportunistic human pathogen Aspergillus fumigatus, sartorypyrones represent a family of bioactive compounds with emerging therapeutic potential.[1] The recent elucidation of their biosynthetic gene cluster has provided a genetic and biochemical blueprint for their formation, enabling further investigation into their physiological role and pharmacological activities.[2][3] While comprehensive data on this compound is still being gathered, related compounds exhibit significant antibacterial, cytotoxic, and anti-inflammatory properties, suggesting its potential as a lead compound for drug development. This technical guide provides a detailed overview of the biosynthesis, known biological activities, and proposed mechanisms of action of this compound and its congeners, along with key experimental methodologies relevant to its study.

Introduction to Fungal Secondary Metabolites

Fungi produce a vast arsenal of low-molecular-weight organic compounds known as secondary metabolites (SMs). Unlike primary metabolites, which are essential for growth and reproduction, SMs mediate the organism's interactions with its environment.[3] They can confer selective advantages by acting as toxins against competitors, signaling molecules, or protective agents against stressors like UV radiation.[4] For pathogenic fungi like Aspergillus fumigatus, SMs are critical virulence factors that contribute to the establishment and progression of infections in human hosts.[2][3]

This compound belongs to the meroterpenoid class of SMs, characterized by a hybrid structure derived from distinct biosynthetic origins. It is produced by several Aspergillus species, and its biosynthetic pathway was recently uncovered through heterologous expression of a previously uncharacterized or "cryptic" biosynthetic gene cluster (BGC) from A. fumigatus.[2][4] Understanding the role and function of this compound is therefore crucial, not only for deciphering the pathogenic strategies of A. fumigatus but also for exploring its potential as a therapeutic agent.

Biosynthesis of Sartorypyrones

The production of sartorypyrones in Aspergillus fumigatus is orchestrated by a contiguous set of six genes within the spy biosynthetic gene cluster (BGC).[3][4] The pathway was elucidated by expressing this cryptic BGC in a specially engineered strain of Aspergillus nidulans, which serves as a clean host for heterologous expression.[2][3] The biosynthetic sequence proceeds through a series of enzymatic transformations, beginning with a polyketide synthase and culminating in a functionalized meroterpenoid.

The key steps are as follows[5]:

-

Polyketide Synthesis: The non-reducing polyketide synthase (NR-PKS) SpyA synthesizes triacetic acid lactone (TAL) through the condensation of acetyl-CoA and malonyl-CoA.

-

Prenylation: The prenyltransferase SpyF attaches a geranylgeranyl pyrophosphate (GGPP) moiety to the TAL core. The GGPP precursor is supplied by the pathway-specific geranylgeranyl pyrophosphate synthase (GGPS), SpyE .

-

Epoxidation: The FAD-dependent monooxygenase (FMO) SpyC epoxidizes the terminal olefin of the geranylgeranyl chain.

-

Cyclization: The terpene cyclase SpyD catalyzes the cyclization of the terpenoid component. SpyD exhibits promiscuity, leading to different cyclization patterns and the formation of diverse sartorypyrone skeletons.

-

Acetylation: Finally, the acetyltransferase SpyB carries out the acetylation of the meroterpenoid scaffold to produce the final sartorypyrone products.

Biological Activities

While this compound is a defined chemical entity, much of the currently available bioactivity data pertains to closely related α-pyrone and aspyrone derivatives. This data provides a strong indication of the likely therapeutic activities of this compound.

Anticancer Activity

Secondary metabolites from fungi are a rich source of anticancer compounds.[6] Although specific quantitative data for this compound is not yet prominent in the literature, related α-pyrone compounds have demonstrated moderate cytotoxic effects against a range of human cancer cell lines.[7] Furthermore, Aszonapyrone A, a structurally similar compound isolated from Neosartorya spinosa, inhibits the NF-κB signaling pathway, which is a key pathway in cancer cell proliferation and survival, with a half-maximal inhibitory concentration (IC₅₀) of 11.6 µM.[8]

Table 1: Cytotoxic Activity of Related α-Pyrone Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Aszonapyrone A | NF-κB Reporter Assay | 11.6 µM | [8] |

| Trichodermic Acid | A549 (Lung) | 51.45 µg/mL | [7] |

| Trichodermic Acid | LN229 (Glioblastoma) | 23.43 µg/mL | [7] |

| Trichodermic Acid | MGC (Gastric) | 39.16 µg/mL | [7] |

| Trichodermic Acid | LOVO (Colon) | 46.97 µg/mL | [7] |

| Trichodermic Acid | MDA231 (Breast) | 42.85 µg/mL |[7] |

Antimicrobial Activity

The α-pyrone structural motif is present in numerous fungal metabolites with known antimicrobial properties. Sartorypyrones have been reported to possess activity against Gram-positive bacteria.[1] Studies on other aspyrone derivatives isolated from marine fungi have shown mild antibacterial activity against pathogenic strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRS) variants.[1]

Table 2: Antibacterial Activity of Related Aspyrone Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Chlorohydroaspyrone A | S. aureus | 62.5 µg/mL | [1] |

| Chlorohydroaspyrone A | MRSA | 125 µg/mL | [1] |

| Chlorohydroaspyrone A | MDRS | 125 µg/mL | [1] |

| Chlorohydroaspyrone B | S. aureus | 62.5 µg/mL | [1] |

| Chlorohydroaspyrone B | MRSA | 62.5 µg/mL | [1] |

| Chlorohydroaspyrone B | MDRS | 125 µg/mL |[1] |

Proposed Mechanism of Action: NF-κB Signaling Inhibition

The inflammatory response is a critical component of host defense, but its dysregulation is implicated in numerous chronic diseases, including cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[9][10]

The demonstrated activity of Aszonapyrone A against this pathway suggests a probable mechanism of action for this compound.[8] By inhibiting a key step in this cascade—such as the activation of the IKK complex or the degradation of IκBα—this compound could effectively suppress the downstream inflammatory response. This mechanism would account for both its potential anti-inflammatory and anticancer effects, as chronic inflammation is a known driver of tumorigenesis.

Experimental Methodologies

The study of novel secondary metabolites like this compound requires a multidisciplinary approach combining fungal genetics, analytical chemistry, and pharmacology. The workflow below outlines the key stages from gene cluster identification to bioactivity assessment.

Heterologous Expression of the spy BGC

-

Host Strain: An Aspergillus nidulans strain with deletions in major endogenous BGCs is used to provide a "clean" metabolic background.[2]

-

Gene Cassette Assembly: The six genes of the spy cluster (spyA-F) from A. fumigatus are amplified by PCR. Each gene is fused to an inducible promoter, such as alcA(p), and a terminator sequence. These individual gene cassettes are then assembled into a single construct using fusion PCR or yeast-based homologous recombination.[3]

-

Transformation: The final construct is transformed into A. nidulans protoplasts. Successful transformants are selected using nutritional markers.

-

Expression and Fermentation: Transformed fungal colonies are grown in minimal medium. Expression of the spy BGC is induced by transferring the mycelia to a medium containing an inducer (e.g., threonine for the alcA promoter) and lacking glucose. The culture is incubated for 3-5 days.[4]

Isolation and Structure Elucidation

-

Extraction: The culture filtrate and mycelia are extracted with an organic solvent, typically ethyl acetate. The organic extract is dried and concentrated in vacuo.[11]

-

Purification: The crude extract is subjected to chromatographic separation. This usually involves multiple steps, starting with column chromatography (e.g., silica gel) followed by purification using high-performance liquid chromatography (HPLC) with a C18 column.[11]

-

Structure Determination: The structures of purified compounds are determined using a combination of spectroscopic techniques[12][13]:

-

HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the exact mass and molecular formula.

-

NMR (Nuclear Magnetic Resonance): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the chemical structure and connectivity of atoms.

-

MicroED (Microcrystal Electron Diffraction): Used to determine the absolute stereochemistry of the molecule from nanocrystals.[3]

-

In Vitro Bioactivity Assays

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:

-

A two-fold serial dilution of the purified compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton).

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

-

-

NF-κB Luciferase Reporter Assay:

-

A human cell line (e.g., HEK293T) is co-transfected with plasmids encoding for an NF-κB-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).

-

After 24 hours, cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

NF-κB signaling is stimulated with an appropriate agent (e.g., TNF-α or LPS).

-

After an incubation period (e.g., 6-8 hours), cells are lysed, and both firefly and Renilla luciferase activities are measured using a luminometer. The ratio of firefly to Renilla activity indicates the level of NF-κB activation.[8]

-

Conclusion and Future Perspectives

This compound and its related fungal metabolites stand as compelling examples of the chemical ingenuity of microorganisms. The successful elucidation of the spy biosynthetic gene cluster in Aspergillus fumigatus has opened the door to understanding how these complex molecules are made and has provided the tools for their engineered production.[2] While direct and extensive biological data for this compound is still emerging, the documented anticancer, antibacterial, and anti-inflammatory activities of its chemical relatives strongly suggest a promising future in drug discovery.[1][7][8]

Future research should focus on several key areas:

-

Scaled-up Production: Optimizing the heterologous expression system or exploring synthetic biology approaches to produce sufficient quantities of this compound for comprehensive preclinical testing.

-

Definitive Bioactivity Profiling: Systematically screening pure this compound against panels of cancer cell lines, pathogenic bacteria, and in various models of inflammation to obtain definitive quantitative data (IC₅₀ and MIC values).

-

Mechanism of Action Studies: Confirming the inhibition of the NF-κB pathway and identifying the specific molecular target of this compound within the cascade.

-

Role in Pathogenesis: Investigating the expression of the spy BGC during A. fumigatus infection to determine the role of sartorypyrones in virulence.

By bridging the gap between fungal genetics and pharmacology, the continued study of this compound will undoubtedly deepen our understanding of fungal secondary metabolism and may yield novel therapeutic leads for treating human disease.

References

- 1. Chlorohydroaspyrones A and B, antibacterial aspyrone derivatives from the marine-derived fungus Exophiala sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-sartorypyrone-biosynthetic-pathway - Ask this paper | Bohrium [bohrium.com]

- 5. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three new α-pyrone derivatives from the plant endophytic fungus Penicillium ochrochloronthe and their antibacterial, antifungal, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Mechanisms of Pleurotus citrinopileatus: Inhibition of MAPK and NF-κB Signaling Pathways, and Activation of ROS/PI3K/Nrf2/HO-1 Signaling Pathway in LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Sartorypyrone A: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sartorypyrone A is a meroterpenoid natural product, a class of compounds derived from a mixed biosynthetic pathway of polyketides and terpenoids.[1] Isolated from fungi of the genus Aspergillus, such as Aspergillus tsunodae and Aspergillus felis, this compound has garnered interest within the scientific community for its potential therapeutic applications.[2] Possessing a unique chemical architecture, this compound has demonstrated notable biological activities, including anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and methodologies related to this compound, aimed at facilitating further research and development.

Molecular Profile

This compound is characterized by a complex chemical structure, the specifics of which are detailed below.

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₅ |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate |

Biological Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines and its inhibitory activity against pathogenic bacteria.

Anticancer Activity

The compound has shown growth inhibitory (GI₅₀) activity against several human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| A375-C5 | Melanoma | 21.5 |

| NCI-H460 | Lung Cancer | 37.3 |

| MCF-7 | Breast Cancer | 46.3 |

Antibacterial Activity

This compound has demonstrated efficacy against Gram-positive bacteria, including multidrug-resistant strains.

| Bacterial Strain | Activity Metric | Value (µg/mL) |

| Staphylococcus aureus (MRSA) | MIC | 32 |

Experimental Protocols

Biosynthesis and Isolation via Heterologous Expression

A robust method for producing this compound and related compounds involves a heterologous expression platform utilizing Aspergillus nidulans.[3][4][5] This approach allows for the elucidation of the biosynthetic pathway and the generation of various sartorypyrones.

Experimental Workflow:

-

Gene Cluster Identification: The biosynthetic gene cluster (BGC) responsible for sartorypyrone production is identified in the native producing organism, such as Aspergillus fumigatus.

-

Heterologous Expression: The identified BGC is transferred into a modified Aspergillus nidulans host strain. This host is often engineered to reduce its native secondary metabolite background, simplifying the detection and purification of the target compounds.

-

Gene Activation and Fermentation: The expression of the transferred genes is induced, and the engineered fungus is cultivated under laboratory conditions.

-

Extraction and Purification: The fungal culture is harvested, and the secondary metabolites are extracted. This compound is then purified from the crude extract using chromatographic techniques.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with varying concentrations of this compound and incubated for another 24 hours.

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cytotoxicity is calculated relative to untreated control cells.

Antibacterial Activity Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacterium.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Putative Mechanism of Action: Anticancer Effects

While the precise signaling pathways affected by this compound are still under investigation, studies on other meroterpenoids suggest a likely mechanism of action involving the inhibition of key cancer-related signaling pathways.[6][7][8] A plausible hypothesis is that this compound may target the PI3K/Akt/mTOR and MAPK (ERK/JNK) pathways, which are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and metastasis.[7]

Putative Mechanism of Action: Antibacterial Effects

The antibacterial mechanism of many terpenoids involves the disruption of the bacterial cell membrane.[9][10] Due to their lipophilic nature, these compounds can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. It is plausible that this compound shares this mechanism of action.

Conclusion

This compound is a promising natural product with demonstrated anticancer and antibacterial activities. The availability of a heterologous expression system for its production opens avenues for further investigation and analog synthesis. Future research should focus on elucidating its precise molecular targets and signaling pathways to fully understand its therapeutic potential. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to advance the study of this compound.

References

- 1. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Meroterpenoids from Daphne genkwa shows promising in vitro antitumor activity via inhibiting PI3K/Akt/mTOR signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activities of Meroterpenoids Isolated from the Brown Alga Cystoseira usneoides against the Human Colon Cancer Cells HT-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

The Emergence of Sartorypyrone A: A Technical Guide to its Initial Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the initial isolation and characterization of Sartorypyrone A, a meroterpenoid natural product. The discovery of this compound and its biosynthetic pathway has been a significant development, primarily achieved through the heterologous expression of a cryptic biosynthetic gene cluster (BGC) from the pathogenic fungus Aspergillus fumigatus into a specially engineered strain of Aspergillus nidulans. This approach has not only unveiled novel compounds but also provided a blueprint for elucidating other enigmatic secondary metabolite pathways.

Executive Summary

This compound is a diterpene lactone that was identified as a product of a previously uncharacterized biosynthetic gene cluster in Aspergillus fumigatus.[1] Its structure and biosynthesis were elucidated through a combination of heterologous expression, targeted gene deletions, and advanced spectroscopic techniques.[2][3] This document details the experimental protocols for its isolation and purification, presents its key characterization data in a structured format, and visually represents the experimental workflow and biosynthetic logic.

Physicochemical Properties of this compound

This compound is a complex molecule with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₅ | [4] |

| Molecular Weight | 456.6 g/mol | [4] |

| Exact Mass | 456.28757437 Da | [4] |

| IUPAC Name | [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | [4] |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, from fungal cultivation to final structure elucidation.

Fungal Strain and Cultivation

The primary production of this compound was achieved using a genetically engineered strain of Aspergillus nidulans. A key step was the heterologous expression of the sartorypyrone biosynthetic gene cluster (spy BGC) from Aspergillus fumigatus in an A. nidulans host.[2][5]

-

Host Strain : Aspergillus nidulans genetic dereplication strain.

-

Gene Cluster : The spy BGC, consisting of six contiguous genes, was introduced into the host.[1]

-

Cultivation : The engineered A. nidulans strain was subjected to large-scale cultivation to produce sufficient quantities of the target compounds.[3]

Extraction and Isolation

Following cultivation, the secondary metabolites were extracted and purified using chromatographic techniques.

-

Extraction : The culture medium was acidified, and the metabolites were extracted.[3]

-

Purification : The crude extract was subjected to flash chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds, including this compound.[3]

Structure Characterization

A suite of advanced analytical techniques was employed to determine the structure of this compound.

-

Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the elemental composition and exact mass of the isolated compounds.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments were conducted to elucidate the chemical structure, including the connectivity and stereochemistry of the molecule.[3]

-

Microcrystal Electron Diffraction (MicroED) : This technique was used to confirm the relative configuration of related sartorypyrones, providing a high-resolution three-dimensional structure from nanocrystals.[2][3]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Data Type | Key Findings |

| HRESIMS | Provided the exact mass, confirming the molecular formula C₂₈H₄₀O₅. |

| ¹H NMR | Revealed the presence of characteristic protons for the pyrone ring, the diterpene chain, and the cyclohexyl moiety. |

| ¹³C NMR | Confirmed the carbon skeleton, including the carbonyl carbons of the lactone and acetate groups, and the olefinic carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |

Visualizing the Process and Pathway

To better understand the workflow and biosynthesis, the following diagrams are provided.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

The successful isolation and characterization of this compound through heterologous expression represent a significant advancement in the field of natural product discovery.[2][6] This technical guide provides a comprehensive overview of the methodologies employed, from the initial genetic engineering to the final structural elucidation. The detailed protocols and data presented herein serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development, paving the way for further exploration of cryptic biosynthetic pathways and the discovery of novel bioactive compounds.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. exaly.com [exaly.com]

Methodological & Application

Application Note: HPLC Purification of Sartorypyrone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sartorypyrone A is a fungal meroterpenoid with potential biological activities that has garnered interest in the scientific community. It is produced by various Aspergillus species, including Aspergillus felis and has been successfully expressed in heterologous systems like Aspergillus nidulans.[1][2] Effective purification of this compound is crucial for its structural elucidation, biological screening, and further development as a potential therapeutic agent. This application note provides a detailed protocol for the semi-preparative High-Performance Liquid Chromatography (HPLC) purification of this compound, based on established methodologies.

Data Presentation

The following table summarizes the key parameters for the semi-preparative HPLC purification of this compound. These parameters are based on successful purification protocols and can be adapted by researchers based on their specific instrumentation and sample characteristics.

| Parameter | Value/Description | Source |

| Instrumentation | Semi-preparative HPLC system | Lin et al., 2023 |

| Column | Phenomenex Luna C18(2) (250 x 10 mm, 5 µm) | Lin et al., 2023 |

| Mobile Phase A | H₂O + 0.1% Formic Acid | Lin et al., 2023 |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | Lin et al., 2023 |

| Gradient | 10-100% B over 20 min, then 100% B for 5 min | Lin et al., 2023 |